molecular formula C18H20N4O2 B11786115 3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B11786115
M. Wt: 324.4 g/mol
InChI Key: SYTIORNGANUGJT-UHFFFAOYSA-N
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Description

3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a phenyl group substituted with diethoxy groups and an aniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present) on the phenyl ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Halogenated phenyl and triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit the activity of enzymes or block receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of both diethoxy groups and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-[5-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

InChI

InChI=1S/C18H20N4O2/c1-3-23-15-9-8-13(11-16(15)24-4-2)18-20-17(21-22-18)12-6-5-7-14(19)10-12/h5-11H,3-4,19H2,1-2H3,(H,20,21,22)

InChI Key

SYTIORNGANUGJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N)OCC

Origin of Product

United States

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